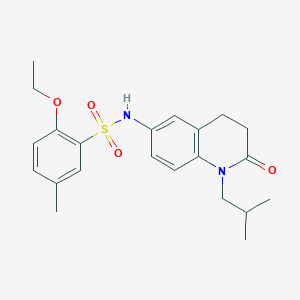

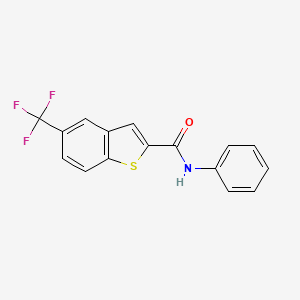

2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and study of sulfonamide compounds have been a significant area of interest in medicinal chemistry due to their diverse biological activities and applications in drug development. Compounds similar to "2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide" often exhibit interesting chemical and pharmacological properties, making them valuable for further research and potential therapeutic use.

Synthesis Analysis

Synthesis of complex sulfonamides typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of similar compounds has been achieved through reactions involving aminobenzenesulfonamide derivatives with chloromethyl-quinoline hydrochloride, followed by metal salt complexation to enhance their antimicrobial activity (Vanparia et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using spectroscopic techniques such as FT-IR, Mass, NMR, and X-ray crystallography. These methods provide detailed information on the molecular framework and the spatial arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior and interaction with biological targets.

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including nucleophilic substitution and metal complexation. These reactions significantly influence their chemical properties and biological activities. The ability to form complexes with metals can lead to compounds with enhanced antimicrobial properties (Kharwar & Dixit, 2021).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for further development as a pharmaceutical agent.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity of the sulfonamide group, and its ability to form hydrogen bonds, play a critical role in the compound's biological activity. Sulfonamides act as mimics of the natural substrates of enzymes, inhibiting their activity, which is a mechanism exploited in drug design.

- Synthesis and antimicrobial study of novel sulfonamide compounds (Vanparia et al., 2010).

- In-vitro antimicrobial, in-silico ADMET analysis, and DNA interaction of sulfonamide derivatives (Kharwar & Dixit, 2021).

Applications De Recherche Scientifique

Fluorescent Properties and Zinc(II) Interaction

Compounds related to 2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide have been synthesized and studied for their fluorescent properties and interaction with zinc(II). The synthesis of analogues and their spectroscopic study have demonstrated their potential as fluorophores for zinc(II), highlighting a bathochromic shift in their UV/vis spectra upon zinc(II) addition, suggesting their application in biochemical sensing and imaging of zinc(II) ions in biological systems (Kimber et al., 2003).

Antimicrobial Activity

Novel benzenesulfonamide derivatives have shown significant antimicrobial activity, including compounds with structural similarities to 2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide. This suggests their potential use in the development of new antimicrobial agents, providing a foundation for further research into their application in combating various bacterial and fungal infections (Vanparia et al., 2010).

Catalysis and Chemical Synthesis

Research has also explored the application of related compounds in catalysis, such as the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using analogues as efficient cyanating reagents. This presents an avenue for the synthesis of benzonitrile derivatives, showcasing the compound's role in facilitating novel chemical transformations (Chaitanya et al., 2013).

Environmental Monitoring and Analysis

The detection and monitoring of pharmaceuticals in industrial waste streams have been enhanced by methods involving chemically similar compounds, indicating the potential of 2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide in environmental analysis and monitoring. This research points towards its application in developing sensitive and specific analytical methods for pharmaceutical pollutants (Deegan et al., 2011).

Propriétés

IUPAC Name |

2-ethoxy-5-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-5-28-20-10-6-16(4)12-21(20)29(26,27)23-18-8-9-19-17(13-18)7-11-22(25)24(19)14-15(2)3/h6,8-10,12-13,15,23H,5,7,11,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMJHLOISCWVFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)

![2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2490667.png)

![N,N-diethyl-2-(3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2490674.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2490675.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2490678.png)

![Ethyl 2-({[(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio]acetyl}amino)benzoate](/img/structure/B2490685.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2490686.png)